molecular formula C18H17ClN2O3 B14939288 1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14939288
M. Wt: 344.8 g/mol
InChI Key: GYHCCHAJYHSEOU-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 2-chlorobenzyl group at the 1-position and a 3-hydroxyphenyl substituent at the amide nitrogen.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O3/c19-16-7-2-1-4-12(16)10-21-11-13(8-17(21)23)18(24)20-14-5-3-6-15(22)9-14/h1-7,9,13,22H,8,10-11H2,(H,20,24)

InChI Key

GYHCCHAJYHSEOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorobenzyl group, and the attachment of the hydroxyphenyl group. Common reagents used in these reactions include chlorobenzyl chloride, hydroxyphenylamine, and pyrrolidine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification of Carboxylic Acids

A common initial step involves converting carboxylic acids to esters using alcohols (e.g., methanol) in the presence of acid catalysts like sulfuric acid . For example:

  • Reaction : 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid → esterification → methyl ester derivative.

  • Conditions : Methanol, sulfuric acid, reflux .

This reaction facilitates subsequent modifications, such as hydrazide formation, which enhances biological activity .

Substitution Reactions

Chlorination or hydroxylation of aromatic rings is a frequent modification. For instance:

  • Dichlorination : Treatment of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with HCl and hydrogen peroxide introduces dichloro groups at positions 3 and 5 of the phenyl ring .

  • Mechanism : Electrophilic aromatic substitution, where hydroxyl groups direct substitution to para positions .

Hydrazide Formation

Hydrazine monohydrate reacts with ester derivatives under reflux conditions (e.g., propan-2-ol) to form hydrazides, which may improve antimicrobial activity .

Reaction Mechanisms and Functional Group Interactions

The compound’s reactivity is influenced by its structural features:

  • Pyrrolidine Ring : The 5-oxopyrrolidine core undergoes condensation reactions, enabling the formation of amides or esters.

  • Hydroxyl Group : The 3-hydroxyphenyl moiety participates in hydrogen bonding and nucleophilic substitution.

  • Chlorobenzyl Substituent : The 2-chlorobenzyl group may undergo electrophilic aromatic substitution or elimination reactions.

Comparative Analysis of Related Compounds

The following table highlights reaction pathways and outcomes for structurally similar pyrrolidine derivatives:

Compound Key Reaction Conditions Outcome
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a)Esterification with methanolSulfuric acid, reflux Methyl ester (2a)
1a → 1b (dichloro derivative)Chlorination with HCl/H₂O₂HCl, hydrogen peroxide 3,5-dichloro-substituted phenyl group
Ester 2a → HydrazideReaction with hydrazineHydrazine monohydrate, propan-2-ol Hydrazide derivative (enhanced activity)

Biological Activity Correlation

While direct reaction data for the target compound is sparse, studies on analogous molecules suggest that:

  • Esterification improves solubility and enables further derivatization .

  • Chlorination enhances antimicrobial activity by increasing lipophilicity or targeting specific enzymes .

  • Hydrazide formation may modulate interactions with microbial targets (e.g., cell wall synthesis enzymes) .

Optimization Challenges

Achieving high yields and purity requires precise control of reaction parameters:

  • Esterification : Acid catalyst concentration and reflux duration impact ester formation .

  • Substitution : Chlorination efficiency depends on HCl concentration and hydrogen peroxide’s oxidizing power .

  • Hydrazide synthesis : Solvent choice (e.g., propan-2-ol) and reaction temperature influence product stability .

Scientific Research Applications

1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound contrasts with the 5-chloro-2-hydroxyphenyl group in . The 3-hydroxyphenyl amide group in the target compound is structurally analogous to the 3-hydroxyphenyl carbohydrazide in . The hydroxyl group may facilitate hydrogen bonding, similar to phenolic derivatives in .
  • Core Heterocycle Variations :

    • Pyridine-based analogs () exhibit distinct electronic profiles compared to pyrrolidine derivatives due to aromaticity and nitrogen positioning, which may alter solubility and target affinity .

Physicochemical Properties

Spectral Data Comparison:

  • Carbonyl Stretches (IR) :
    • All analogs exhibit strong C=O stretches between 1673–1732 cm⁻¹ (e.g., 172.3 ppm in ¹³C NMR for ), consistent with the pyrrolidine-5-one and amide functionalities .
  • Aromatic Proton Environments (¹H NMR) :
    • Ortho-substituted chlorobenzyl groups (target compound) would likely show deshielded aromatic protons compared to para-substituted derivatives (e.g., δ 7.07–7.42 in for 4-fluorobenzyl) .

Molecular Weight and Lipophilicity:

  • The target compound (estimated MW ~349.79) is smaller than ’s dibenzylimidazolidinone derivative (MW 485.54), suggesting better membrane permeability .
  • Chlorine and hydroxyl substituents may balance lipophilicity (Cl) and polarity (OH), influencing bioavailability compared to fully nonpolar analogs (e.g., cyclohexyl derivatives in ) .

Biological Activity

1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula: C18H17ClN2O3
  • Molecular Weight: 344.8 g/mol

This compound features a chlorobenzyl group, a hydroxyphenyl moiety, and a pyrrolidine carboxamide framework, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrrolidine derivatives against various Gram-positive bacteria and fungi. The compound's structure appears to influence its antimicrobial efficacy significantly.

Key Findings:

  • In Vitro Activity: The compound exhibited notable in vitro activity against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris .
  • Mechanism of Action: The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
PathogenActivity Level
Staphylococcus aureusModerate
Klebsiella pneumoniaeHigh
Candida aurisSignificant

Anticancer Activity

The anticancer potential of this compound has also been investigated. It demonstrated promising results in various cancer cell lines.

Case Studies:

  • A549 Lung Cancer Cells: In studies involving A549 human pulmonary cancer cell cultures, the compound showed significant cytotoxicity, suggesting its potential as an anticancer agent .
  • Mechanistic Insights: The mechanism underlying its anticancer effects may involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antioxidant Activity

The antioxidant properties of related compounds have been assessed using methods such as the DPPH radical scavenging assay. These studies indicate that modifications in the molecular structure can enhance antioxidant capacity.

Comparative Antioxidant Activity:

CompoundDPPH Scavenging Activity (%)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid88.6
This compoundTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling (e.g., HATU or EDC/NHS-mediated) between the pyrrolidine-3-carboxylic acid derivative and the 3-hydroxyphenylamine moiety. Chlorobenzyl groups are introduced via nucleophilic substitution or reductive amination. Purification is critical; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are standard. Purity ≥95% is achievable via HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with emphasis on aromatic protons (δ 6.5–7.5 ppm) and carbonyl signals (δ 165–175 ppm).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can preliminary bioactivity screening be designed to assess this compound’s pharmacological potential?

  • Methodological Answer : Begin with in vitro assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods).
  • Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2). Structure-activity relationships (SAR) should compare analogs (e.g., halogen substitution effects) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and ACS guidelines :

  • Use fume hoods for synthesis/purification to avoid inhalation of fine particulates.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Refer to institutional Chemical Hygiene Plans for emergency procedures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites and reaction pathways.
  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases), using crystallographic data (PDB files) to validate docking poses.
  • MD Simulations : Assess stability of ligand-protein complexes (GROMACS, NAMD) over 100-ns trajectories .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Reproducibility Checks : Verify assay conditions (pH, temperature, solvent controls).
  • Meta-Analysis : Cross-reference data from structurally related compounds (e.g., chlorophenyl derivatives in ).
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or transcriptomic profiling (RNA-seq) for downstream pathway effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG 400 (1:4) for aqueous solubility enhancement.
  • Salt Formation : React with HCl or sodium acetate to improve crystallinity.
  • Nanoparticle Encapsulation : PLGA or liposomal carriers for sustained release (characterize via DLS and TEM) .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track carbonyl oxygen origins in amide bonds.
  • Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to identify rate-determining steps.
  • Intermediate Trapping : Quench reactions at timed intervals to isolate and characterize intermediates (e.g., active esters) .

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